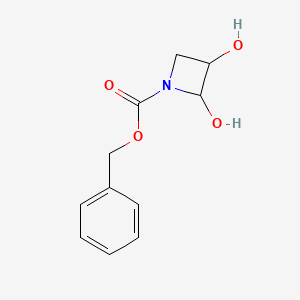![molecular formula C11H12BrNS B12952747 7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
7-Bromo-2-(tert-butyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(tert-butyl)benzo[d]thiazole is an organic compound belonging to the benzo[d]thiazole family. This compound features a bromine atom at the 7th position and a tert-butyl group at the 2nd position on the benzo[d]thiazole ring. Benzo[d]thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)benzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminothiophenol and 4-bromo-2-nitrobenzoic acid.
Cyclization: The 2-aminothiophenol undergoes cyclization with 4-bromo-2-nitrobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzo[d]thiazole ring.
Substitution: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(tert-butyl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzo[d]thiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Bromo-2-(tert-butyl)benzo[d]thiazole is used as a building block for synthesizing more complex molecules
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to inhibit bacterial growth makes it a candidate for further research in antibiotic development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(tert-butyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)benzo[d]thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2-(tert-butyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
2-(tert-Butyl)-6-methylbenzo[d]thiazole: Contains a methyl group at the 6th position, which may influence its steric and electronic properties.
Uniqueness
7-Bromo-2-(tert-butyl)benzo[d]thiazole is unique due to the presence of both the bromine atom and the tert-butyl group. This combination provides distinct reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12BrNS |
|---|---|
Peso molecular |
270.19 g/mol |
Nombre IUPAC |
7-bromo-2-tert-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H12BrNS/c1-11(2,3)10-13-8-6-4-5-7(12)9(8)14-10/h4-6H,1-3H3 |
Clave InChI |
RMHXRFMNAXXFBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(S1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


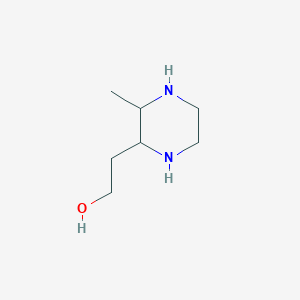
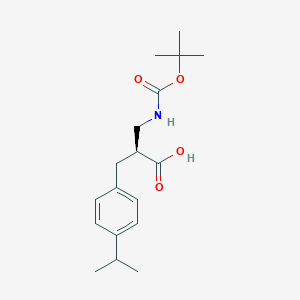
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
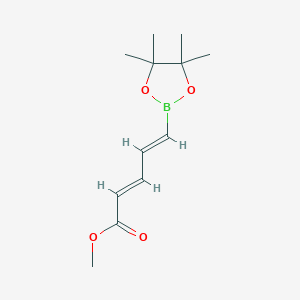
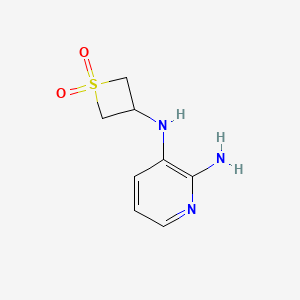

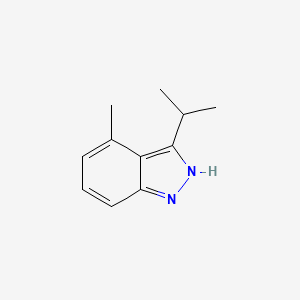


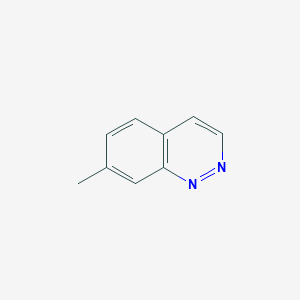
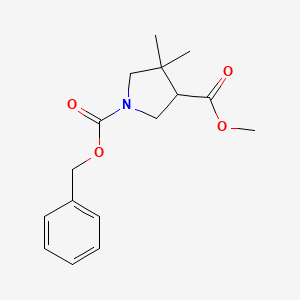
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)

